5beta-Ergost-24-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14949-17-8 |
|---|---|
Molecular Formula |
C28H48 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h21-26H,7-18H2,1-6H3/t21-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
OVBFQJASDRTBRK-JQLPBIJHSA-N |
SMILES |
CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Isomeric SMILES |
C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyms |
5β-Ergost-24-ene |
Origin of Product |
United States |
Occurrence and Biosynthesis of Ergostane Steroids
Natural Distribution and Isolation Sources of 5beta-Ergost-24-ene and Related Analogs
The ergostane (B1235598) framework is a hallmark of many organisms, where these steroids play crucial roles in membrane structure and function. While ergosterol (B1671047) is the most well-known ergostane, a diverse array of related analogs, including this compound, has been isolated from various natural sources.
Fungi and yeasts are primary producers of ergostane-type steroids, with ergosterol being the principal sterol in most species, where it modulates membrane fluidity and integrity. mdpi.com The compound this compound has been identified as a natural product within fungi. smolecule.com The sterol composition of fungi is often a complex mixture. mdpi.com While most fungal ergostanes feature a trans-fused A/B ring (5α-configuration), compounds with a cis-fused A/B ring (5β-configuration) represent a less common but significant structural variation. mdpi.com For instance, certain 5β-alcohols have been isolated from fungi, indicating the biological machinery for producing the 5-beta ergostane skeleton exists in these organisms. mdpi.com Yeasts, such as Saccharomyces cerevisiae, are well-studied models for ergosterol biosynthesis and are known to produce a variety of ergostane intermediates. wikipedia.orgbritannica.comnih.gov The isolation of zymosterol (B116435) (cholesta-8,24-dien-3β-ol), a precursor to ergosterol, from baker's yeast has been well-documented. researchgate.net
The occurrence of this compound is not limited to fungi, as it has also been reported in certain plants. smolecule.com Plants synthesize a wide variety of phytosterols (B1254722), and while stigmasterol (B192456) and sitosterol (B1666911) are often predominant, ergostane-type steroids are also present. oup.com Withanolides, a group of C28 steroids built on an ergostane skeleton, are prominent examples of ergostane-type compounds found in plants. nih.gov
Microalgae are another significant source of diverse sterols, including ergostane derivatives. nih.govresearchgate.net The sterol profile of microalgae is species-dependent and can be influenced by environmental conditions. nih.gov Various ergostane-type sterols have been identified in different microalgal species. For example, ergosterol and related compounds have been found in Chlorella vulgaris and Dunaliella tertiolecta. researchgate.net The isolation of a wide range of sterols from microalgae underscores their potential as a source for novel ergostane analogs. plos.orgopenmicrobiologyjournal.comredalyc.org
Marine invertebrates, particularly sponges and soft corals, are known to contain a remarkable diversity of sterols, including numerous polyoxygenated ergostane derivatives. researchgate.net These compounds are often obtained through the diet or from symbiotic microorganisms. Chemical investigations of soft corals of the genus Sinularia have led to the isolation of several polyoxygenated ergostane sterols. researchgate.net Similarly, the gorgonian Plexaurella grisea has been found to contain various ergostane-type steroids. researchgate.net The unique chemical environment of marine ecosystems contributes to the structural novelty of these compounds.
Elucidation of Ergostane Biosynthetic Pathways
The biosynthesis of ergostane steroids is a complex, multi-step process that begins with simple precursors and involves a series of enzymatic modifications to construct the final sterol structure. The pathway is best understood in fungi, where ergosterol is the major end product.
The journey to ergostane steroids begins with acetyl-CoA. In yeast, the initial steps of the mevalonate (B85504) pathway involve the sequential action of enzymes like acetoacetyl-CoA thiolase and HMG-CoA synthase to produce HMG-CoA. nih.gov HMG-CoA reductase then catalyzes the formation of mevalonate, a key rate-limiting step. Through several subsequent reactions involving phosphorylation and decarboxylation, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are formed.
These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce squalene. mdpi.com Squalene epoxidase then converts squalene to 2,3-oxidosqualene (B107256). mdpi.com The cyclization of 2,3-oxidosqualene is a critical branching point. In fungi and animals, it is cyclized by lanosterol (B1674476) synthase to form lanosterol, the first steroidal intermediate. oup.comnih.gov
Table 1: Key Precursors and Intermediates in Ergostane Biosynthesis
| Precursor/Intermediate | Role in Pathway |
|---|---|
| Acetyl-CoA | The fundamental two-carbon building block for the entire pathway. |
| HMG-CoA | A key intermediate formed from acetyl-CoA; its reduction is a major regulatory step. |
| Mevalonate | The product of HMG-CoA reductase, committing carbon flow to isoprenoid synthesis. |
| Squalene | A 30-carbon triterpene, the linear precursor to all cyclic sterols. |
| 2,3-Oxidosqualene | The substrate for the cyclization reaction that forms the tetracyclic sterol nucleus. |
| Lanosterol | The first tetracyclic sterol intermediate in the fungal and animal pathways. |
| Zymosterol | A key intermediate formed after the demethylation of lanosterol. researchgate.net |
Following the formation of lanosterol, a series of post-cyclization modifications occur to yield ergosterol and its analogs. These transformations include demethylations, isomerizations, desaturations, and reductions, catalyzed by a suite of specific enzymes.
Demethylation: Lanosterol undergoes demethylation at positions C-14 and C-4. The C-14 demethylation is catalyzed by a cytochrome P450 enzyme, sterol 14α-demethylase (CYP51, encoded by the ERG11 gene), a key target for azole antifungal drugs. oup.commdpi.com This is followed by the removal of two methyl groups at the C-4 position by a multi-enzyme complex. oup.com
Side Chain Alkylation: A defining feature of ergostane steroids is the methylation at C-24 of the side chain. This reaction is catalyzed by sterol C-24 methyltransferase (SMT, encoded by the ERG6 gene), which transfers a methyl group from S-adenosyl methionine (SAM) to the sterol side chain of zymosterol. oup.comresearchgate.net
Double Bond Modifications: The pathway involves several isomerizations and desaturations to introduce the characteristic double bonds found in ergosterol (at C-5, C-7, and C-22). Key enzymes include sterol Δ8-Δ7 isomerase (ERG24), C-5 desaturase (ERG3), and C-22 desaturase (ERG5). nih.gov The reduction of a double bond at C-14 is carried out by sterol Δ14-reductase (ERG24). nih.gov
The biosynthesis of 5beta-ergostane structures likely involves a final reduction step. For instance, the formation of the 5β-stanol would require the action of a reductase on a Δ5-sterol precursor, analogous to the conversion of cholesterol to coprostanol in some pathways. The specific enzymes responsible for generating the 5β configuration in the ergostane series are a subject of ongoing research.
Table 2: Key Enzymes in Ergostane Biosynthesis
| Enzyme | Gene (Yeast) | Function |
|---|---|---|
| Squalene epoxidase | ERG1 | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com |
| Lanosterol synthase | ERG7 | Cyclizes 2,3-oxidosqualene to form lanosterol. mdpi.com |
| Sterol 14α-demethylase | ERG11 | Removes the 14α-methyl group from lanosterol. mdpi.com |
| Sterol C-24 methyltransferase | ERG6 | Adds a methyl group to the C-24 position of the side chain. mdpi.comresearchgate.net |
| Sterol Δ8-Δ7 isomerase | ERG2 | Isomerizes the Δ8 double bond to the Δ7 position. mdpi.com |
| C-5 desaturase | ERG3 | Introduces the Δ5 double bond. mdpi.com |
| C-22 desaturase | ERG5 | Introduces the Δ22 double bond in the side chain. nih.gov |
Key Enzymatic Transformations in Ergostane Synthesis
Sterol Isomerases
Sterol isomerases are crucial enzymes that catalyze the rearrangement of double bonds within the sterol nucleus. A key player in the ergosterol biosynthesis pathway is the C-8 sterol isomerase, encoded by the ERG2 gene in yeast. fishersci.ca This enzyme facilitates the conversion of fecosterol (B45770) to episterol (B45613) by shifting a double bond, a critical step in forming the correct sterol B-ring structure. fishersci.ca Another type of isomerase, cyclopropyl (B3062369) sterol isomerase (CPI), is essential in organisms that synthesize sterols via cycloartenol, where it opens the cyclopropane (B1198618) ring.
Oxidosqualene Cyclases
The formation of the foundational tetracyclic steroid scaffold is a remarkable feat of biological catalysis performed by oxidosqualene cyclases (OSCs). nih.govnih.gov These enzymes take the linear substrate, 2,3-oxidosqualene, and orchestrate a complex cascade of cyclization reactions to produce a polycyclic structure. nih.govsigmaaldrich.com There are two major classes of sterol-producing OSCs:
Lanosterol Synthase (LAS): Found in fungi and animals, LAS cyclizes 2,3-oxidosqualene to form lanosterol. nih.govwikipedia.org Lanosterol then serves as the primary precursor for the synthesis of all other fungal and animal sterols, including the entire family of ergostane steroids. sigmaaldrich.comwikipedia.org
Cycloartenol Synthase (CAS): Predominantly found in plants, CAS converts 2,3-oxidosqualene into cycloartenol, the precursor for plant sterols (phytosterols) like sitosterol and campesterol. nih.govmdpi.com
The specificity of the OSC is a determining factor for the final sterol composition of an organism. sigmaaldrich.com The active site of an OSC pre-folds the flexible oxidosqualene molecule into a conformation that favors the specific ring closures and rearrangements required to form either lanosterol or cycloartenol. nih.gov
Desaturases and Reductases
Following the initial cyclization, the sterol molecule undergoes a series of modifications by desaturases and reductases to yield the final functional sterol. These enzymes are responsible for introducing or removing double bonds and modifying the side chain. For instance, in the later stages of ergosterol biosynthesis, a C-5 desaturase introduces a double bond at the C-5 position of the sterol B-ring. fishersci.pt Reductases, such as sterol C-24 reductase, are involved in modifying the alkyl side chain attached to the D-ring. mdpi.com The combined actions of various desaturases and reductases are responsible for the vast structural diversity observed among ergostane-type steroids.
Regulatory Mechanisms of Ergostane Biosynthesis
The synthesis of ergostane steroids, particularly ergosterol, is a highly regulated process to ensure that cellular levels are maintained within an optimal range for proper membrane function and other cellular processes. wikipedia.org Fungi, such as the budding yeast Saccharomyces cerevisiae, have evolved sophisticated mechanisms to control this pathway. wikipedia.org
Regulation occurs at multiple levels, including the transcriptional control of the genes encoding biosynthetic enzymes (ERG genes), feedback inhibition of key enzymes, and changes in the subcellular localization of these enzymes. wikipedia.orgwikidata.org
A primary regulatory circuit involves the transcription factors Upc2 and Ecm22. wikipedia.org When cellular ergosterol levels are low, these proteins activate the expression of a suite of ERG genes by binding to specific DNA sequences known as sterol regulatory elements (SREs) in their promoter regions. wikipedia.orgfishersci.fi Conversely, when ergosterol levels are sufficient, this transcriptional activation is repressed.
Structural Characterization and Derivative Analysis of 5beta Ergost 24 Ene and Its Analogs
Advanced Spectroscopic Methodologies for Structural Elucidation
Modern spectroscopic techniques are indispensable for the definitive structural characterization of ergostane-type steroids. These methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer a comprehensive view of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. youtube.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. libretexts.org
The ¹H and ¹³C NMR spectra of ergostane (B1235598) derivatives display characteristic signals that can be assigned to specific atoms in the molecule. researchgate.net For instance, the ¹H NMR spectrum of an ergostane-type steroid typically shows signals for multiple methyl groups, including singlets for the angular methyl groups at C-18 and C-19, and doublets for the methyl groups in the side chain (C-21, C-26, C-27, and C-28). koreascience.kr Oxygenated methine protons, such as a proton at C-3, often appear as a multiplet in a specific region of the spectrum. researchgate.net
In ¹³C NMR spectra, the number of signals corresponds to the number of non-equivalent carbon atoms. For ergostane derivatives, which typically have 28 carbon atoms, the spectrum will show distinct signals for methyl, methylene, methine, and quaternary carbons. researchgate.net Olefinic carbons, such as those in a C-22/C-23 double bond, and oxygenated carbons, like a hydroxyl-bearing C-3, have characteristic chemical shifts. koreascience.kr
Interactive Data Table: Illustrative ¹³C NMR Chemical Shifts for an Ergostane Derivative
| Carbon Atom | Chemical Shift (ppm) | Carbon Type |
| C-3 | ~67-72 | Methine (CH) |
| C-5 | ~70-77 | Quaternary (C) or Methine (CH) |
| C-6 | ~67-72 | Methine (CH) |
| C-18 | ~12-13 | Methyl (CH₃) |
| C-19 | ~19-20 | Methyl (CH₃) |
| C-21 | ~21 | Methyl (CH₃) |
| C-22 | ~132-136 | Methine (CH) |
| C-23 | ~132-136 | Methine (CH) |
| C-24 | ~43 | Methine (CH) |
| C-28 | ~17-18 | Methyl (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used.
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal correlations between them, which is crucial for establishing the complete molecular structure. wikipedia.orgcreative-biostructure.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org This helps to piece together fragments of the molecule by tracing the proton-proton connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org It allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.net It is invaluable for connecting the fragments established by COSY and for identifying quaternary carbons, which have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, even if they are not directly bonded. koreascience.kr This is critical for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid nucleus. capes.gov.br
The stereochemistry of ergostane steroids, particularly at chiral centers like C-5 and C-24, is crucial for their biological activity. The A/B ring fusion in 5beta-ergostane derivatives results in a cis-fused ring system, which can be confirmed using NOESY experiments. researchgate.net For example, NOE correlations between protons on the A and B rings can establish their relative orientation. koreascience.kr
The configuration at C-24 in the side chain can often be determined by comparing the ¹³C NMR chemical shifts of the side-chain carbons with those of known standards. researchgate.net Subtle differences in the chemical shifts of C-24 and the methyl group at C-28 (if present) can distinguish between the (24R) and (24S) epimers. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the analysis of complex mixtures of steroids. researchgate.netresearchgate.net In a typical GC-MS analysis, the components of a mixture are separated on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to libraries of known compounds for identification. researchgate.net The fragmentation patterns observed in the mass spectra of ergostane steroids can provide valuable information about the structure of the steroid nucleus and the side chain. dlsu.edu.ph For instance, characteristic fragment ions can indicate the presence and location of double bonds. dlsu.edu.ph
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for determining the precise molecular formula of ergostane-type steroids. rsc.orgmdpi.com ESI is a soft ionization technique that generates ions from macromolecules with minimal fragmentation, which is particularly advantageous for preserving the integrity of the steroid nucleus. wikipedia.org This method allows for the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the elemental composition with high confidence.
For instance, the molecular formula of a new ergostane-type steroid, isolated from the fungus Ganoderma resinaceum, was established through HR-ESI-MS analysis. researchgate.net Similarly, the chemical formula of eringiacetal C, another ergostane derivative, was determined as C₂₈H₄₂O₅ by HRMS, indicating eight degrees of unsaturation. rsc.org The high resolving power of this technique allows for the differentiation between compounds with very similar nominal masses but different elemental compositions. researchgate.net The coupling of HPLC with ESI-MS (HPLC-ESI-MS) has become a powerful tool for analyzing complex mixtures of steroids, allowing for their separation and subsequent mass analysis. nih.gov
Table 1: Illustrative HR-ESI-MS Data for Ergostane-Type Steroids
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | C₃₂H₅₂O₄ | 501.3887 | 501.3884 | mdpi.com |
| Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy | C₃₁H₅₀O₄ | 487.3731 | 487.3731 | mdpi.com |
| Methyl ganoderenate A derivative | C₃₁H₄₄O₇ | 529.3160 | 529.3160 | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in 5beta-Ergost-24-ene and its analogs.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. innovareacademics.in For example, the presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. mdpi.cominnovareacademics.in Carbonyl (C=O) groups, such as those in ketones and esters, exhibit sharp absorption peaks typically between 1650 and 1750 cm⁻¹. innovareacademics.in The absence of a hydroxyl peak and the presence of a strong peak around 1729 cm⁻¹ can suggest a ketone functionality at a position like C-3. innovareacademics.in The presence of carbon-carbon double bonds (C=C) is indicated by absorptions in the 1600-1680 cm⁻¹ region. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for identifying conjugated systems within the steroid structure. innovareacademics.in The presence of conjugated double bonds or a conjugated enone system leads to characteristic absorption maxima (λmax) in the UV-Vis spectrum. rsc.org For instance, the UV spectrum of a compound with a conjugated enone system would show a distinct absorption band. rsc.org The specific wavelength of maximum absorption can provide clues about the extent and nature of the conjugation.
Table 2: Characteristic IR and UV Absorption Data for Ergostane Derivatives
| Functional Group | IR Absorption (cm⁻¹) | UV-Vis λmax (nm) | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | ~3475 | - | mdpi.com |
| Ketone (C=O) | ~1729 | - | innovareacademics.in |
| Conjugated Enone | - | >220 | rsc.org |
| Alkene (C=C) | ~1641 | - | mdpi.com |
Chromatographic Separation Techniques for Isolation and Purity Assessment
The isolation and purification of this compound and its analogs from complex natural extracts are critical steps for their structural elucidation and further study. Various chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of ergostane-type steroids. researchgate.net Both normal-phase and reversed-phase HPLC can be utilized depending on the polarity of the target compounds. waters.com Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of steroids from complex mixtures. doi.org The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Preparative HPLC is used to isolate pure compounds in sufficient quantities for structural analysis. mdpi.com
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) serves as a valuable tool for the initial fractionation of crude extracts containing ergostane-type steroids. nih.gov It is often used as a preliminary purification step before HPLC. lcms.cz MPLC allows for the processing of larger sample quantities compared to analytical HPLC and can effectively separate compounds with significant differences in polarity. esn.ac.lkwipo.int Silica gel is a common stationary phase used in MPLC for the separation of steroids. nih.gov
Thin-Layer Chromatography (TLC) in Analytical and Preparative Modes
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for both analytical and preparative purposes in the study of ergostane-type steroids. nih.gov
Analytical TLC: This is used to monitor the progress of reactions, check the purity of fractions obtained from column chromatography, and select appropriate solvent systems for column chromatography. mdpi.comnih.gov Spots on the TLC plate can be visualized under UV light or by spraying with a chromogenic reagent followed by heating. nih.gov
Preparative TLC (pTLC): This technique is used to isolate small quantities of pure compounds from a mixture. researchgate.netmdpi.com The separated bands of compounds are scraped from the plate and the compound is eluted with a suitable solvent.
Classification and Nomenclature of Ergostane-Type Steroids
Ergostane-type steroids belong to the larger class of steroids and are characterized by a C28 skeleton. wikipedia.org They are derived from the tetracyclic triterpene ergostane. The nomenclature of these steroids follows the systematic rules established by IUPAC. rsc.org
Ergostane itself is also known as 24S-methylcholestane. wikipedia.org The core structure is a cyclopenta[a]phenanthrene ring system. Variations in the structure, such as the presence of double bonds, functional groups, and stereochemistry, give rise to a vast array of different ergostane-type steroids. They can be classified based on the functional groups present or structural modifications to the steroid nucleus. nih.gov For example, seco-ergostanes are compounds where a bond in the tetracyclic system is broken, and the prefix "abeo" is used to denote a bond migration. rsc.org
Ergosterol (B1671047) is a well-known example of an ergostane steroid and is a major component of fungal cell membranes. nih.govrsc.org Many other ergostane derivatives have been isolated from various natural sources, including fungi, plants, and marine organisms. nih.govnih.govsci-hub.se
Ergostane-24-ene Derivatives
Derivatives of ergostane featuring a double bond at the C-24 position are a notable subclass of steroidal compounds. The presence of this double bond in the side chain offers a site for further chemical modifications, leading to a variety of naturally occurring and synthetic analogs. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula and various Nuclear Magnetic Resonance (NMR) methods to map the carbon-hydrogen framework and establish stereochemistry.
A prominent example is a highly functionalized derivative, Ergost-24-en-26-oic acid, 5,6-epoxy-4,19,22,27-tetrahydroxy-1-oxo-3-(sulfooxy)-, delta-lactone, (3beta,4beta,5beta,6beta,22R)- . chem960.com This complex molecule showcases extensive modification of the standard ergostane core. In addition to the defining C-24 double bond, it features an epoxide ring between carbons 5 and 6, a lactone ring involving the side chain, and multiple hydroxyl and a sulfate (B86663) group distributed across the steroidal nucleus and side chain. chem960.com The determination of its intricate structure, including the (22R) stereochemistry, requires comprehensive 1D and 2D NMR analysis.
Another class of related compounds includes derivatives of Ergosta-5,24-dien-26-oic acid . These compounds can be further modified, for instance, by the addition of a glucopyranosyl ester moiety. ontosight.ai Such glycosylation can significantly alter the molecule's properties. ontosight.ai The structural analysis of these derivatives confirms the ergostane backbone with the characteristic double bonds at C-5 and C-24, alongside various hydroxylations and the esterified sugar group. ontosight.ai
Table 1: Selected Ergostane-24-ene Derivatives
| Compound Name | Key Structural Features | PubChem CID |
|---|---|---|
| This compound | Core structure with 5-beta stereochemistry and a C-24 double bond. | 22295956 |
| Ergost-24-en-26-oic acid, 5,6-epoxy-4,19,22,27-tetrahydroxy-1-oxo-3-(sulfooxy)-, delta-lactone, (3beta,4beta,5beta,6beta,22R)- | C-24 double bond, epoxide, lactone, multiple hydroxylations, sulfate group. | 2055556 |
| Ergosta-5,24-dien-26-oic acid, 1,3,11,22-tetrahydroxy-, 1(2)-D-glucopyranosyl ester | C-5 and C-24 double bonds, tetrahydroxylated, glucopyranosyl ester. | 15551075 (SID) |
C24-Methyl Ergostane Derivatives
Alkylation at the C-24 position of the sterol side chain is a critical biochemical transformation, leading to a major class of phytosterols (B1254722) and mycosterols. The addition of a methyl group at C-24 creates a chiral center, resulting in two possible epimers: (24R) and (24S). These epimers are often found in nature and their specific configuration can be crucial for their biological role. The enzyme responsible for this methylation, sterol C24-methyltransferase (SMT), is a key player in the biosynthesis of these compounds. researchgate.netnih.gov
The most well-known C24-methyl ergostane derivative is ergosterol . nih.govnih.gov It is a fundamental component of fungal cell membranes and features a methyl group at C-24, along with double bonds at positions 5, 7, and 22. nih.govymdb.ca Its structure has been extensively characterized, and it serves as a biosynthetic precursor to many other ergostanoids. rsc.org
The determination of the absolute configuration at C-24 is a common challenge in the structural analysis of these derivatives. Research has shown that the chemical shifts of the adjacent methyl groups in NMR spectra are diagnostic for assigning the stereochemistry. rsc.org For example, studies on ergostane derivatives isolated from fungi have established that for the C-28 methyl group (the one added at C-24), the 13C NMR signal appears at approximately δ 17.6 ± 0.1 ppm for 24R-isomers and δ 18.0 ± 0.1 ppm for 24S-isomers. This distinction is a powerful tool for structural elucidation.
Other examples of C24-methyl ergostane derivatives include (24R)-5beta-ergostane , also known as 5beta-campestane, which is a fully saturated version of the C24-methylated skeleton. wikipedia.org Numerous polyhydroxylated derivatives have also been identified, such as (3beta,5alpha,6beta,7alpha,22E,24R)-ergosta-8,22-diene-3,5,6,7-tetrol , which showcases the extensive oxidation that the ergostane skeleton can undergo in nature. uni.lufoodb.ca
Table 2: Selected C24-Methyl Ergostane Derivatives
| Compound Name | Key Structural Features | PubChem CID |
|---|---|---|
| Ergosterol | (24R)-methyl, Δ5,7,22 unsaturation, 3β-hydroxy group. | 444679 |
| 5beta-Campestane ((24R)-5beta-ergostane) | (24R)-methyl, fully saturated A/B cis-fused ring system. | 6857460 |
| (3beta,5alpha,6beta,7alpha,22E,24R)-Ergosta-8,22-diene-3,5,6,7-tetrol | (24R)-methyl, Δ8,22 unsaturation, four hydroxyl groups. | 101869156 |
| (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol | (24R)-methyl, Δ7,22 unsaturation, four hydroxyl groups. | 637203 |
Biological Roles and Functional Significance of Ergostane Steroids
Membrane Biology and Cellular Homeostasis
Ergostane (B1235598) steroids are integral components of cellular membranes, where they contribute to structural integrity and regulate the function of membrane-associated proteins.
Ergosterol (B1671047), the primary sterol in fungal cell membranes, is essential for maintaining membrane fluidity and structure. nih.gov It modulates the packing of phospholipids, which in turn affects the mechanical resistance and permeability of the plasma membrane. mdpi.com The rigid structure of sterols like ergosterol helps to order the acyl chains of phospholipids, leading to a more condensed and stable lipid bilayer. mdpi.com This condensing effect is crucial for protecting the cell against environmental stresses such as desiccation. mdpi.com Studies on yeast mutants lacking ergosterol have demonstrated increased plasma membrane permeability and fragility, highlighting the critical role of this sterol in maintaining cellular integrity. mdpi.com
The presence and concentration of ergostane steroids within the cell membrane can significantly influence the function of membrane-bound proteins. Ergosterol is thought to be involved in the formation of membrane microdomains, or lipid rafts, which are specialized regions that concentrate certain proteins and facilitate their interaction. nih.gov These domains are important for various cellular processes, including signal transduction. For instance, in yeast, ergosterol is required for the proper localization and function of the Ste5 protein, a key scaffold protein in the pheromone signaling pathway. nih.gov The interaction between ergosterol and sphingolipids is crucial for the formation of these functional membrane domains. nih.gov
Intracellular Signaling Pathways and Regulatory Functions
Beyond their structural roles in membranes, ergostane steroids are actively involved in a variety of intracellular signaling pathways that regulate cell growth, differentiation, and stress responses.
Several ergostane-type steroids have been shown to influence cell growth and differentiation. For example, certain ergostane steroids isolated from the mushroom Xerula furfuracea were found to suppress the differentiation of mesenchymal stem cells into adipocytes. nih.gov One particular compound also promoted the osteogenic differentiation of these stem cells, suggesting potential applications in conditions like osteoporosis and obesity. nih.gov Ergosterol itself has demonstrated antiproliferative effects on various cancer cell lines, including those of the lung, liver, and breast. nih.gov However, its effect can be cell-type specific, as it was shown to inhibit the growth of androgen-dependent prostate cancer cells while promoting the proliferation of androgen-independent ones. nih.gov This suggests that ergosterol may act as a ligand for the androgen receptor, thereby influencing cell fate. nih.gov
Ergostane steroids can modulate a wide array of signal transduction cascades. Steroid hormones, in general, can exert their effects through both genomic and non-genomic pathways. nih.govlibretexts.org The non-genomic, or "extranuclear," actions are rapid and involve the regulation of signaling cascades through membrane-associated receptors. nih.govlibretexts.org Ergosterol and its derivatives have been shown to impact several key signaling pathways:
NF-κB Pathway : Ergosterol has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of inflammation and immune responses.
PI3K/Akt Pathway : Ergosterol is considered a potential hypoglycemic agent due to its ability to promote glucose uptake via the PI3K/Akt pathway. nih.govresearchgate.net
TGF-β1/Smad2 Pathway : In the context of diabetic nephropathy, ergosterol has been shown to ameliorate kidney damage by attenuating the TGF-β1/Smad2 signaling pathway, which is involved in extracellular matrix deposition. nih.gov
STAT3 Pathway : An ergosterol derivative has demonstrated antitumor effects by inhibiting the STAT3 signaling pathway in breast cancer cells. nih.gov
Table 1: Selected Ergostane Steroids and their Effects on Signaling Pathways
| Ergostane Steroid | Target Cell/Model | Signaling Pathway Affected | Observed Effect |
| Ergosterol | RAW 264.7 macrophages | NF-κB | Inhibition of inflammation nih.gov |
| Ergosterol | Diabetic mice | TGF-β1/Smad2 | Attenuation of kidney damage nih.gov |
| Ergosterol Peroxide | Breast cancer cells | STAT3 | Inhibition of tumor growth nih.gov |
| Ergosterol | Not specified | PI3K/Akt | Promotion of glucose uptake nih.govresearchgate.net |
Ergostane steroids play a significant role in how cells respond and adapt to various stressors, particularly oxidative stress. Ergosterol has been shown to enhance cardiomyocyte resistance to oxidative stress by activating the Nrf2 signaling pathway, a key regulator of antioxidant gene expression. nih.gov Furthermore, ergosterol can protect against hyperglycemia-induced oxidative stress and has demonstrated the ability to scavenge certain free radicals. nih.gov Its antioxidant properties are also believed to contribute to the protection of phospholipids in the cell membrane from peroxidation. mdpi.com
Precursor Roles in Higher Order Metabolites
The ergostane skeleton, characterized by a methyl group at the C-24 position, provides the foundational structure for a variety of biologically active molecules. Through a series of enzymatic modifications, organisms can transform basic ergostane steroids into complex metabolites with specialized functions. Two of the most significant pathways involve their conversion into vitamin D and their incorporation into steroid hormone biosynthetic pathways.
Conversion to Vitamin D Metabolites (e.g., Ergocalciferol)
One of the most well-documented precursor roles of ergostane steroids is the synthesis of vitamin D2, also known as ergocalciferol. The primary precursor in this pathway is ergosterol, an ergostane steroid with double bonds at positions 5, 7, and 22.
The conversion of ergosterol to ergocalciferol is initiated by exposure to ultraviolet (UV) B radiation. This photochemical reaction cleaves the B-ring of the ergosterol molecule, leading to the formation of pre-vitamin D2. Following this, a temperature-dependent isomerization process converts pre-vitamin D2 into the stable vitamin D2 form.
Once formed, ergocalciferol is biologically inactive and requires further metabolic activation in the body. This activation occurs through two sequential hydroxylation steps:
25-hydroxylation: In the liver, the enzyme 25-hydroxylase adds a hydroxyl group to the C-25 position of ergocalciferol, producing 25-hydroxyvitamin D2 (25(OH)D2). This is the major circulating form of vitamin D in the bloodstream.
1α-hydroxylation: In the kidneys, the enzyme 1α-hydroxylase adds a hydroxyl group to the C-1α position of 25(OH)D2, forming the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).
This active form of vitamin D2 plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune function. The enzymatic machinery responsible for these hydroxylations involves a family of cytochrome P450 enzymes, including CYP2R1 and CYP27A1 for 25-hydroxylation, and CYP27B1 for 1α-hydroxylation. The subsequent catabolism of active vitamin D2 is primarily carried out by the enzyme CYP24A1.
Contribution to Steroid Hormone Biosynthesis Pathways in Specific Organisms
In certain organisms, particularly plants, ergostane steroids serve as foundational precursors for the biosynthesis of a class of steroid hormones known as brassinosteroids. These phytohormones are essential for a wide range of developmental processes, including cell elongation, division, and differentiation.
The biosynthesis of C28-brassinosteroids originates from campesterol, a common plant sterol that is structurally an ergostane derivative (24-methylcholesterol). The pathway involves a complex network of oxidation and reduction reactions that modify the sterol nucleus and side chain. A key initial step is the conversion of campesterol to campestanol, which has a 5α-ergostane skeleton.
From campestanol, the pathway proceeds through a series of hydroxylations, epimerizations, and oxidations to produce a variety of brassinosteroid intermediates and active hormones. While the specific intermediates can vary between plant species, the general progression involves modifications at various carbon positions to yield highly functionalized molecules like castasterone and brassinolide (B613842).
In fungi, while ergosterol is the predominant sterol, its role as a direct precursor to steroid hormones analogous to those in vertebrates is not a primary metabolic pathway. However, fungal enzymes, such as cytochrome P450scc (CYP11A1), can metabolize ergosterol. This metabolism, however, does not typically result in the side-chain cleavage characteristic of steroid hormone synthesis from cholesterol in animals. Instead, it leads to the formation of hydroxylated ergosterol derivatives, such as 17α,24-dihydroxyergosterol, which may possess their own distinct biological activities.
Investigated Bioactivities and Mechanistic Research Non Clinical Focus
Antimicrobial Properties
While direct studies on the antimicrobial effects of 5β-ergost-24-ene are scarce, the ergostane (B1235598) steroid class is known for its antimicrobial potential.
Antifungal Activity and Mechanisms of Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)
Ergosterol is a vital component of fungal cell membranes, and its biosynthesis pathway is a primary target for many antifungal drugs. wikipedia.org Compounds that interfere with this pathway can disrupt membrane integrity and inhibit fungal growth. wikipedia.org Some ergostane derivatives have demonstrated antifungal properties, and it is hypothesized that they may act by inhibiting enzymes involved in the conversion of lanosterol (B1674476) to ergosterol. wikipedia.org For instance, the accumulation of lanosterol and a decrease in ergosterol content have been observed in fungal cells treated with certain terpenoids, leading to damaged cell membranes. wikipedia.org
Antibacterial Activity against Pathogenic Microorganisms
Various plant and fungal extracts containing a mixture of steroidal compounds, including ergostane derivatives, have shown activity against pathogenic bacteria. researchgate.netnih.gov For example, ergosterol peroxide, a related ergostane, has been investigated for its activity against Mycobacterium tuberculosis. researchgate.net However, specific data on the antibacterial spectrum and efficacy of 5β-ergost-24-ene are not available. The general approach to testing antibacterial activity involves methods like the agar (B569324) well diffusion technique and determination of the minimum inhibitory concentration (MIC) against various bacterial strains.
Antioxidant Activity and Reactive Oxygen Species Scavenging
The antioxidant potential of various ergostane-type steroids has been reported. nih.gov These compounds may exert their effects by scavenging reactive oxygen species (ROS), which are implicated in oxidative stress-related cellular damage. nih.govdovepress.com The mechanism often involves the donation of an electron or hydrogen atom to free radicals, thereby neutralizing them. While specific studies on 5β-ergost-24-ene are lacking, related compounds have been shown to inhibit free radical-induced processes. nih.gov
Anti-inflammatory Effects
Some ergostane-type steroids have been investigated for their anti-inflammatory properties. mdpi.com Inflammation is a complex biological response, and its modulation can occur through various mechanisms.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)
Nitric oxide (NO) is a key signaling molecule in inflammation. researchgate.net While it has anti-inflammatory effects under normal conditions, its overproduction can be pro-inflammatory. researchgate.net Some compounds exert anti-inflammatory effects by inhibiting the production of NO in activated immune cells like macrophages. mdpi.comuni-tuebingen.de Several ergostane-type steroids isolated from mushrooms have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophage cell lines. mdpi.com
Impact on Immune Cell Activation
The modulation of immune cell activation is a key aspect of anti-inflammatory activity. This can involve interfering with the signaling pathways that lead to the production of inflammatory cytokines and other mediators. mdpi.comecrjournal.com While the direct impact of 5β-ergost-24-ene on immune cell activation has not been documented, the broader class of steroids is known to have immunomodulatory effects.
Investigational Anticancer Activities in In Vitro Cell Line Studies
Based on a comprehensive review of available scientific literature, there are no specific studies published that detail the investigational anticancer activities of 5-beta-Ergost-24-ene in in vitro cell line models. The following subsections, therefore, cannot be populated with specific data for this compound.
There is no available data from in vitro studies to report on the ability of 5-beta-Ergost-24-ene to inhibit the proliferation of cancer cell lines.
There is no available data from in vitro studies to describe the capacity of 5-beta-Ergost-24-ene to induce apoptotic pathways in cancer cells.
There is no available data from in vitro studies to suggest any potential mechanisms of action for 5-beta-Ergost-24-ene beyond direct cytotoxicity.
Chemical Synthesis and Derivatization Strategies for Ergostane Frameworks
Total Synthesis Approaches to 5beta-Ergost-24-ene and its Analogs
The total synthesis of ergostane-type sterols is a complex undertaking that provides a route to uncommon steroids not easily accessible from natural sources. While a specific total synthesis for this compound is not prominently documented, the strategies developed for related ergostane (B1235598) sterols illustrate the general approaches that would be employed.
A key example is the first total synthesis of ergosta-5,8-dien-3β-ol, an uncommon sterol found in algae and various microorganisms. researchgate.net This synthesis highlights the challenges in constructing the specific unsaturation patterns within the steroidal core. General strategies often involve the convergent assembly of key fragments, such as the A/B rings and the C/D rings with the attached side chain. oup.com For instance, the synthesis of key intermediates like (±)-2-methyl-3-[(1RS)-1,5-dimethylhexyl]cyclopentanone represents a building block for the characteristic steroid side chain. oup.com
The synthesis of complex ergostane analogs, such as withanolides and brassinosteroids, further showcases the power of total synthesis. researchgate.netnih.gov These syntheses often require the development of novel methodologies for ring construction and the stereocontrolled installation of multiple functional groups. For example, the total synthesis of the limonoid alkaloid (+)-granatumine A involved a key pyran to pyridine (B92270) interconversion to form the central ring system. chemrxiv.org Similarly, the total synthesis of epolactaene, a molecule with a novel 3-alkenoyl-3,4-epoxy-2-pyrrolidinone moiety, required the development of highly stereoselective reactions, including a Knoevenagel condensation and a diastereoselective epoxidation. tohoku.ac.jp These examples underscore the intricate planning and methodological innovation required for the total synthesis of complex molecules built upon or related to the ergostane framework.
Semisynthesis and Chemical Modification of Natural Ergostane Steroids
Semisynthesis, which utilizes abundant, naturally occurring steroids as starting materials, is a more common and practical approach for generating diverse ergostane derivatives. researchgate.net Ergosterol (B1671047), a principal sterol in fungi, is a frequent starting point for these modifications. researchgate.netnih.gov
Chemical modifications can target various parts of the ergostane skeleton, including the A/B ring system and the side chain. For example, a series of stigmasterol (B192456) and ergosterol derivatives with oxygenated functions at the C-22 and/or C-23 positions were synthesized to act as liver X receptor (LXR) agonists. acs.org The synthetic sequence involved epoxidation of the C-22/C-23 double bond, followed by reductive opening of the epoxide to yield isomeric alcohols, and subsequent oxidation to ketones. acs.org
Another strategy involves the modification of ergosterol peroxide, a naturally occurring sterol peroxide. nih.govrsc.org To improve its properties, novel ergosterol peroxide-3-thiazolidinedione derivatives were designed and synthesized, demonstrating how the core structure can be conjugated with other pharmacophores to enhance biological activity. nih.gov Similarly, ergostane-type triterpenoids isolated from Antrodia camphorata have been subjected to chemical modifications, such as the formation of C-26 amide derivatives, to explore their cytotoxic potential. nih.gov
The synthesis of ergostane-type brassinosteroids provides another example of sophisticated semisynthesis. researchgate.net Starting from readily available phytohormones like epibrassinolide (B600385) or epicastasterone, which already possess the ergostane skeleton, a variety of functionalities can be introduced into ring A through simple, high-yielding steps such as the Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. researchgate.net This approach allows for the efficient preparation of a broad range of brassinosteroid biosynthetic precursors and metabolites. researchgate.net Fluorinated analogs of brassinolide (B613842) with both ergostane and androstane (B1237026) frameworks have also been prepared through standard operations to study the effect of fluorine substitution on biological activity. acs.orgnih.govacs.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the unparalleled selectivity of biocatalysis, offering an effective and concise approach to complex steroids. researchgate.net This strategy is particularly valuable for achieving modifications at positions that are difficult to functionalize selectively using traditional chemical methods. rsc.orgnih.gov
Recent advances have highlighted the power of enzymes in modifying the steroid scaffold. rsc.orgnih.gov Key enzymatic reactions include hydroxylation, reduction, dehydrogenation, and even C-C bond cleavage. researchgate.netrsc.org For instance, cytochrome P450 oxygenases (P450s) are instrumental in the site-specific hydroxylation of the steroid nucleus. rsc.org A chemoenzymatic route to C14-functionalized steroids was developed using a C14α-hydroxylase (CYP14A) from Cochliobolus lunatus. colab.ws Protein engineering of this enzyme significantly improved its regioselectivity, allowing for the efficient preparation of C14α-hydroxy steroids which could be further transformed into various derivatives. colab.ws
A particularly innovative chemoenzymatic strategy enables the concise synthesis of 9,10-secosteroids, an important class of marine steroids. researchgate.netresearchgate.netnih.gov This approach utilizes a Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) as a biocatalyst. researchgate.netnih.gov The enzyme facilitates an efficient C9-C10 bond cleavage and A-ring aromatization of tetracyclic steroid precursors through a 9α-hydroxylation and fragmentation cascade. researchgate.netresearchgate.netnih.gov This biomimetic approach provides scalable access to a range of naturally occurring 9,10-secosteroids from readily available starting materials in just a few steps. researchgate.netnih.gov
Enzymes are also used for other transformations, such as glycosylation. A glucosyltransferase from Terribacillus sp. was used for the enzymatic synthesis of anabolic steroid glucosides, demonstrating the potential for creating novel glycosylated derivatives. jmb.or.kr These chemoenzymatic methods are becoming increasingly crucial for the sustainable and efficient synthesis of novel steroid compounds and their analogs. researchgate.netrsc.org
Methodologies for Stereoselective Introduction of Functional Groups
The biological activity of ergostane steroids is highly dependent on their stereochemistry. Therefore, the development of methodologies for the stereoselective introduction of functional groups onto the ergostane framework is of paramount importance.
Significant effort has been directed towards the stereoselective construction of the steroid side chain. One method involves an iridium-catalyzed isomerization of primary allylic alcohols, which allows for the stereoselective construction of the C20 center, providing access to both the natural C20-(R) and unnatural C20-(S) configurations. nih.gov Another approach uses an ene reaction of (17Z)-ethylidene steroids with enophiles like formaldehyde (B43269) or acrylate (B77674) esters to introduce functionalized side chains with the natural steroid configuration at C(20). researchgate.net Subsequent catalytic hydrogenation of the Δ16-double bond occurs stereospecifically from the α-face to generate the correct configuration at C(17). researchgate.net Dimethylaluminum chloride-mediated ene reactions of aldehydes have also been employed for the stereoselective construction of 22-oxygenated steroid side chains. acs.org
Stereoselectivity is also crucial when functionalizing the steroid nucleus. For example, the stereochemical outcome of the epoxidation of Δ14–15 cholestanes with mCPBA is controlled by the steric bulk of the substituent at C17. rsc.org A β-configured substituent at C17 directs the epoxidation to the α-face, while a flat (trigonal) or α-configured substituent directs it to the β-face. rsc.org Late-stage functionalization of complex molecules like withanolides also relies heavily on stereoselective reactions. A bioinspired photochemical oxygenation-allylic hydroperoxide rearrangement sequence was developed for C27 C-H oxidation, and a site- and stereoselective allylic oxidation at C17 was achieved without the need for a directing group. nih.gov Furthermore, catalyst-controlled C-H functionalization using chiral dirhodium catalysts has been shown to achieve site- and stereoselective introduction of groups onto piperidine (B6355638) rings, a strategy that could be adapted for modifying steroid frameworks. d-nb.info These methods, which allow for precise control over the three-dimensional structure of the molecule, are essential tools in the synthesis of complex and biologically active ergostane steroids.
Structure Activity Relationship Sar Studies of Ergostane Derivatives
Identification of Key Structural Motifs Governing Bioactivity
The biological activity of ergostane (B1235598) derivatives is profoundly influenced by the structural characteristics of their tetracyclic core and the presence of various functional groups. The cyclopentanoperhydrophenanthrene nucleus is the fundamental framework, but its bioactivity is modulated by features such as the presence and position of double bonds, hydroxyl groups, keto groups, and epoxide rings. google.comresearchgate.net
For instance, the presence of an epoxy group in the steroidal skeleton has been noted to enhance cytotoxic properties. nih.gov Specifically, 5α,6α-epoxides derived from ergosterol (B1671047) have been a focus of SAR studies. Research on a series of these epoxides isolated from the macrofungus Omphalia lapidescens established clear SAR correlations. nih.gov The highest cytotoxicity against a human gastric cancer cell line was observed in compounds that possessed both a Δ8(9)- or Δ8(14)-double bond and an α-oriented hydroxyl group at the C-7 position. nih.gov The conversion of the C-7 hydroxyl to a ketone group resulted in a decrease in this cytotoxic activity. nih.gov This highlights the importance of both the double bond and the specific oxygen-containing functional group for bioactivity.
Furthermore, the 5α,8α-endoperoxide motif, as seen in ergosterol peroxide, is another critical structural feature associated with significant cytotoxicity in a wide range of cancer cell lines. nih.govmdpi.com The mechanism is believed to involve the homolytic cleavage of the peroxide bridge, which generates reactive oxygen species (ROS) and induces apoptosis. mdpi.com Rearrangements in the steroidal skeleton, such as the formation of 9,11-seco or other rearranged systems, also lead to compounds with unique biological profiles, including anti-inflammatory properties. mdpi.comrsc.org
Impact of Side Chain Modifications on Biological Efficacy
The aliphatic side chain attached at the C-17 position of the ergostane core is a critical determinant of biological efficacy and a prime target for chemical modification to enhance or alter activity. google.com Studies have shown that modifications such as esterification, amidation, or the introduction of heterocyclic moieties can significantly improve the cytotoxic potential of ergostane derivatives. sci-hub.senih.gov
Research on triterpenoids from Antrodia camphorata has demonstrated that esterification of the side chain can enhance antitumor activities. sci-hub.se Further modifications, such as the introduction of nitrogen-containing heterocycles or anilines to the side chain via an amide linkage, have been shown to yield derivatives with higher cytotoxicity than their parent compounds. sci-hub.senih.gov For example, C-26 amide derivatives of antcin G were synthesized and evaluated for cytotoxicity. An amide derivative bearing an o-phenylenediamine (B120857) group at C-26 displayed potent and selective cytotoxic activity against HL60 human leukemia cells. sci-hub.se
The introduction of different side chains at the C-3 position of ergosterol peroxide has also been explored. Synthesized derivatives with acrylate (B77674) or propionate (B1217596) side chains at C-3 showed enhanced cytotoxic activity against several human carcinoma cell lines compared to the parent ergosterol peroxide. researchgate.net These findings underscore that the side chain is not merely a passive appendage but an active participant in the molecular interactions that govern biological outcomes.
Stereochemical Influences on Activity Profiles
The three-dimensional arrangement of atoms, or stereochemistry, within ergostane derivatives plays a crucial role in defining their biological activity profiles. The orientation of substituents on both the steroid nucleus and the side chain can dramatically affect potency and selectivity for molecular targets.
A study on side-chain modified ergosterol and stigmasterol (B192456) derivatives as Liver X Receptor (LXR) agonists provides a clear example of stereochemical influence. unisi.it A series of derivatives with oxygenated functions at the C-22 and/or C-23 positions were synthesized, and the absolute configuration of the newly created chiral centers was determined. It was found that the stereochemistry of the side-chain modification, in conjunction with the nature of the steroidal skeleton (ergostane vs. stigmastane), strictly influenced both the potency and the isoform selectivity (LXRα vs. LXRβ). unisi.it For instance, among several synthesized epoxides and diols, specific stereoisomers showed preferential agonism for either LXRα or LXRβ. The derivative 25 (a stigmastane (B1239390) derivative) was identified as a selective LXRβ agonist, while derivatives 21 , 27 , and 28 (ergostane derivatives) were selective LXRα agonists. unisi.it This demonstrates that subtle changes in the spatial arrangement of side-chain hydroxyl groups can switch receptor selectivity.
Similarly, the stereochemistry of the tetracyclic skeleton is critical. For example, two ergosterol derivatives with rearranged skeletons, differing only in their stereochemistry at C-11, both demonstrated significant anti-inflammatory properties, indicating that even with a rearranged core, the specific spatial orientation of functional groups is a key determinant of activity. mdpi.com
Computational and Molecular Modeling Approaches in SAR Analysis
Computational and molecular modeling techniques are increasingly vital tools for elucidating the structure-activity relationships of ergostane derivatives. nih.gov These in silico methods, including molecular docking and pharmacophore modeling, provide insights into the molecular interactions between the steroidal ligands and their biological targets, helping to rationalize observed activities and guide the design of new, more potent compounds. nih.gov
Molecular docking studies have been successfully employed to understand the cytotoxic mechanisms of modified ergostanes. For example, potent cytotoxic derivatives of antcin G and methyl antcin B were docked into the active site of DNA topoisomerase IIα. sci-hub.senih.gov The results indicated a strong binding affinity, suggesting that these compounds could be potent inhibitors of this enzyme. The docking analysis revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the observed cytotoxicity. sci-hub.se
In another study, molecular docking was used to investigate the binding of ergosterdiacids A and B, two unique pentacyclic steroids, to Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov The modeling suggested that the carboxyl groups of these compounds were critical for binding to key residues in the active site, explaining their inhibitory activity against this important tuberculosis drug target. nih.gov These computational approaches not only support experimental findings but also accelerate the process of lead optimization by allowing for the virtual screening and rational design of novel ergostane derivatives with improved therapeutic properties. nih.gov
Future Research Directions and Translational Perspectives
Discovery and Characterization of Novel Ergostane (B1235598) Structures from Diverse Biota
The natural world remains a vast and largely untapped reservoir of novel chemical entities. Fungi, in particular, are known to produce a wide array of ergostane-type steroids. researchgate.net Continued exploration of diverse biological sources, including terrestrial and marine fungi, plants, and sponges, is expected to yield a plethora of new ergostane structures with unique chemical features. mdpi.comresearchgate.net Recent studies have already demonstrated the rich chemical diversity of ergosteroid derivatives isolated from organisms like the coral-associated fungus Penicillium oxalicum. mdpi.com
The discovery of rearranged ergostane-type natural products, such as seco- and abeo-steroids, has opened up new avenues for research. rsc.org These structurally intriguing molecules often possess significant biological activities. rsc.org Future efforts will likely focus on isolating and elucidating the structures of these novel compounds, which may serve as leads for the development of new therapeutic agents. rsc.org The investigation of secondary metabolites from various organisms, including endophytes and marine invertebrates, will be crucial in this endeavor. researchgate.netresearchgate.net
Advanced Understanding of Ergostane-Mediated Biological Mechanisms
While numerous biological activities have been attributed to ergostane derivatives, a deeper understanding of their mechanisms of action at the molecular level is required. mdpi.comnih.gov Future research will aim to identify the specific cellular targets and signaling pathways modulated by these compounds. For instance, the anti-inflammatory effects of certain ergosteroids have been linked to the inhibition of pathways like NF-κB and the reduction of pro-inflammatory mediators. mdpi.comresearchgate.net Further studies are needed to fully characterize these interactions and explore their therapeutic potential for inflammatory diseases. nih.gov
The cytotoxic properties of some ergostane derivatives against cancer cells are of particular interest. researchgate.net Investigating the structure-activity relationships of these compounds will be crucial for optimizing their anticancer effects. google.com Understanding how modifications to the ergostane skeleton influence cytotoxicity can guide the design of more potent and selective anticancer agents. researchgate.net Additionally, exploring the potential of ergostane derivatives to modulate the immune system or act as antiviral or anti-AIDS agents presents exciting new research directions. google.comnih.gov
Development of Novel Analytical Tools and Techniques for Ergostane Profiling
Advancements in analytical chemistry are essential for the comprehensive profiling of ergostane compounds in complex biological matrices. mdpi.com The development and application of sophisticated analytical techniques will enable more sensitive and accurate detection and quantification of these steroids. biomedres.us
High-performance liquid chromatography (HPLC) and mass spectrometry (MS), particularly in their hyphenated forms like LC-MS, are powerful tools for separating and identifying ergostane derivatives. semanticscholar.orgmdpi.com Future developments in this area may include the use of ultra-high-pressure liquid chromatography (UHPLC) for faster and more efficient separations. semanticscholar.org Two-dimensional liquid chromatography (2D-LC) can provide enhanced separation of complex mixtures. tandfonline.com
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing certain ergostane compounds. ijpsr.com Capillary electrophoresis (CE) coupled with MS offers a high-throughput and sensitive method for characterizing these molecules. semanticscholar.org The continued refinement of these techniques, along with the development of new analytical platforms, will be critical for advancing our knowledge of the ergostane metabolome. biomedres.us
Exploration of Ergostane Metabolism in Different Organisms and Environmental Contexts
Understanding how ergostane compounds are metabolized in various organisms is crucial for determining their biological fate and potential effects. pressbooks.pub All chemical reactions that occur inside cells, including those that consume or generate energy, are collectively referred to as the cell's metabolism. opentextbc.ca Future research should focus on elucidating the metabolic pathways of ergostanes in fungi, plants, and animals. pressbooks.pub
Investigating the enzymes involved in ergostane metabolism will provide insights into their biosynthesis and degradation. nih.gov This knowledge can be applied to manipulate metabolic pathways for the enhanced production of desirable compounds. Furthermore, studying how environmental factors influence ergostane metabolism can help us understand the ecological roles of these molecules. nih.gov For example, investigating the metabolic response of plants to pathogen infection can reveal the role of ergostanes in plant defense mechanisms. sabraojournal.org
Integration of Omics Technologies (e.g., Lipidomics) for Comprehensive Analysis
The integration of multiple "omics" technologies offers a powerful approach for a holistic understanding of the role of ergostanes in biological systems. azolifesciences.com This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of cellular processes. frontiersin.orghumanspecificresearch.org
Lipidomics, the large-scale study of cellular lipids, is particularly relevant for the analysis of ergostanes. humanspecificresearch.org By combining lipidomic data with other omics datasets, researchers can uncover the intricate networks and interactions involving these steroids. mdpi.com For instance, integrating metabolomics and transcriptomics can reveal how changes in gene expression affect ergostane metabolism. bioscipublisher.com
Machine learning and other computational methods are becoming increasingly important for analyzing and interpreting large and complex multi-omics datasets. bioscipublisher.com These approaches can help identify patterns and correlations that may not be apparent from a single-omics analysis, leading to new discoveries about the biological functions of ergostanes. azolifesciences.com
Potential for Sustainable Production of Ergostane Derivatives
As the demand for natural products in various industries grows, the development of sustainable production methods for ergostane derivatives is becoming increasingly important. ecmi.eu While chemical synthesis can provide access to some of these compounds, it is often complex and may not be environmentally friendly. ontosight.ai
Biotechnological approaches, such as fermentation using fungi or yeast, offer a promising alternative for the sustainable production of ergostanes. rsc.org By optimizing fermentation conditions and using metabolic engineering strategies, it may be possible to enhance the yield of specific ergostane derivatives. mdpi.com The use of enzymes as biocatalysts for the synthesis of ergostane derivatives is another area of active research. mdpi.com
Furthermore, exploring the potential of agricultural and industrial byproducts as feedstocks for microbial production of ergostanes could contribute to a more circular and sustainable bioeconomy. rsc.org The development of continuous-flow processes can also improve the efficiency and safety of producing these valuable compounds. rsc.org
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in 5β-Ergost-24-ene pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀/IC₅₀ with 95% confidence intervals. For low-dose effects, apply benchmark dose (BMD) modeling. Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes. Address outliers via Grubbs’ test .
Q. How can researchers ensure ethical handling of conflicting data in 5β-Ergost-24-ene studies involving human-derived samples?
- Methodological Answer : Follow GDPR and institutional review board (IRB) protocols for data anonymization. Use pseudonymization for clinical datasets. Disclose conflicts of interest (e.g., funding sources) in manuscripts. For contradictory results, publish negative data in repositories like Zenodo to avoid publication bias .
Methodological Notes
- Data Presentation : Use SI units, significant figures, and structural formulas consistently. Include raw data in supplementary files with hyperlinks .
- Reproducibility : Document experimental protocols in detail (e.g., reagent lot numbers, instrument calibration). Use tools like Protocols.io for version control .
- Ethical Compliance : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and disclose ethical approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
